N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide
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Overview
Description
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide typically involves the reaction of indole derivatives with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indole-3-ylmethylamine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ylmethylamine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide is unique due to its specific combination of an indole ring with a phenylacetamide moiety. This unique structure gives it distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
51071-07-9 |
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Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N2O/c1-17(26)25(19-12-6-3-7-13-19)23(18-10-4-2-5-11-18)21-16-24-22-15-9-8-14-20(21)22/h2-16,23-24H,1H3 |
InChI Key |
ZFQHEXSIVPWOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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